4-Bromoacetyl-3-fluorophenylboronic acid
Overview
Description
4-Bromoacetyl-3-fluorophenylboronic acid is an organic compound with the chemical formula C8H7BBrFO3. It is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the development of new drugs.
Mechanism of Action
Target of Action
Boronic acid derivatives, including phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play crucial roles in the growth, progression, and metastasis of tumor cells .
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability and potential impact on bioavailability.
Result of Action
Boronic acid derivatives are known to inhibit serine protease and kinase enzymes, which can potentially affect the growth, progression, and metastasis of tumor cells .
Action Environment
The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Bromoacetyl-3-fluorophenylboronic acid involves a multi-step synthetic route:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Formation of 3-Bromoaldehyde: At low temperature, 3-fluorobenzaldehyde is reacted with bromoacetic acid in the presence of boron pentachloride to form 3-bromoaldehyde.
Formation of the Target Product: 3-bromoaldehyde then reacts with boric acid to generate the target product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromoacetyl-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted phenylboronic acids can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromoacetyl-3-fluorophenylboronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of enzyme inhibitors and protein inhibitors, which can be potential therapeutic agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic Acid: This compound is similar in structure but lacks the bromoacetyl group.
4-Formylphenylboronic Acid: Another similar compound, which has a formyl group instead of a bromoacetyl group.
Uniqueness
4-Bromoacetyl-3-fluorophenylboronic acid is unique due to the presence of both the bromoacetyl and fluorophenyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to inhibit specific enzymes and proteins makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHKBNJUHSCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BBrFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478221 | |
Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481725-36-4 | |
Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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